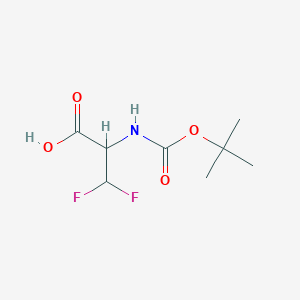

2-(Tert-butoxycarbonylamino)-3,3-difluoro-propanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(Tert-butoxycarbonylamino)-3,3-difluoro-propanoic acid is an organic compound that features a tert-butoxycarbonyl (Boc) protecting group attached to an amino acid derivative

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Tert-butoxycarbonylamino)-3,3-difluoro-propanoic acid typically involves the protection of an amino group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction conditions may vary, but common methods include:

- Stirring the amine and di-tert-butyl dicarbonate in water at ambient temperature.

- Heating the mixture in tetrahydrofuran (THF) at 40°C.

- Using a biphasic mixture of chloroform and aqueous sodium bicarbonate at reflux for 90 minutes .

Industrial Production Methods

Industrial production of Boc-protected amino acids often involves large-scale reactions using similar conditions as described above. The use of continuous flow microreactor systems has been explored to enhance efficiency and scalability .

Analyse Des Réactions Chimiques

Types of Reactions

2-(Tert-butoxycarbonylamino)-3,3-difluoro-propanoic acid undergoes various chemical reactions, including:

Deprotection: Removal of the Boc group using strong acids such as trifluoroacetic acid in dichloromethane or hydrochloric acid in methanol.

Substitution: The amino group can participate in nucleophilic substitution reactions, forming new amide or peptide bonds.

Common Reagents and Conditions

Deprotection: Trifluoroacetic acid, hydrochloric acid, oxalyl chloride in methanol.

Substitution: Di-tert-butyl dicarbonate, DMAP, acetonitrile.

Major Products Formed

Applications De Recherche Scientifique

Chemistry

Building Block for Synthesis

2-(Tert-butoxycarbonylamino)-3,3-difluoro-propanoic acid serves as a crucial building block in organic synthesis. It is often utilized in the preparation of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals. Its ability to introduce difluoro groups can enhance the biological activity of the resulting compounds .

Biology

Biological Activity

Research indicates that this compound exhibits various biological activities, including potential antimicrobial and anticancer properties. In vitro studies have shown that derivatives of this compound can inhibit the growth of certain bacterial strains and exhibit cytotoxic effects on cancer cell lines .

Case Study: Anticancer Properties

A study involving human cancer cell lines (e.g., HeLa and MDA-MB-231) demonstrated that derivatives of this compound could induce apoptosis and significantly reduce cell viability, with IC50 values below 20 µM for several derivatives. This suggests potential for further development into anticancer therapeutics.

Medicine

Drug Development Potential

The compound's unique structure allows it to interact with various biological targets, including proteins and enzymes involved in disease pathways. Its application in drug development is being explored for conditions such as cancer and bacterial infections. The introduction of difluoro groups may enhance the pharmacokinetic properties of drug candidates derived from this compound .

Mécanisme D'action

The mechanism of action of 2-(Tert-butoxycarbonylamino)-3,3-difluoro-propanoic acid primarily involves its role as a protected amino acid derivative. The Boc group protects the amino functionality during synthetic transformations, preventing unwanted side reactions. Upon deprotection, the free amine can participate in various biochemical processes, including enzyme inhibition and protein binding .

Comparaison Avec Des Composés Similaires

Similar Compounds

- Methyl 2-((tert-Butoxycarbonyl)amino)-3-hydroxy-3-phenylpropanoate .

- (S)-2-((tert-Butoxycarbonyl)amino)-3-aminopropionic acid .

- 2-((tert-Butoxycarbonyl)(methyl)amino)benzoic acid .

Uniqueness

2-(Tert-butoxycarbonylamino)-3,3-difluoro-propanoic acid is unique due to the presence of the difluoropropanoic acid moiety, which imparts distinct chemical and physical properties. This makes it particularly valuable in the synthesis of fluorinated compounds and in medicinal chemistry for the development of novel therapeutics .

Activité Biologique

2-(Tert-butoxycarbonylamino)-3,3-difluoro-propanoic acid, also known as Boc-Difluoroalanine, is a fluorinated amino acid derivative that has garnered attention for its potential biological activities. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group on the amino group and two fluorine atoms on the propanoic acid backbone. The unique structure of this compound suggests various applications in medicinal chemistry, particularly in the development of novel therapeutics.

Chemical Structure and Properties

The molecular formula of this compound is C7H12F2N2O2. The presence of fluorine atoms can significantly influence the compound's biological activity and pharmacokinetic properties. Fluorinated compounds often exhibit enhanced metabolic stability and altered binding affinities to biological targets.

The mechanism of action for this compound is primarily linked to its role as an amino acid analog. It may interfere with protein synthesis by mimicking natural amino acids, thereby affecting various metabolic pathways. The difluoromethyl group can also enhance interactions with enzymes or receptors involved in biochemical pathways.

Antimicrobial Properties

Recent studies have indicated that fluorinated amino acids exhibit antimicrobial properties. Research on related compounds suggests that this compound may possess activity against certain bacterial strains due to its structural similarity to known antimicrobial agents .

Enzyme Inhibition

Fluorinated compounds often serve as enzyme inhibitors. For instance, studies have shown that modifications at the amino acid level can lead to increased potency in inhibiting specific enzymes involved in disease processes. The introduction of a fluorine atom at strategic positions has been linked to enhanced binding affinity and selectivity towards target enzymes .

Case Studies

- Antimicrobial Activity : A study explored the synthesis of various fluorinated amino acids, including derivatives similar to this compound. The results indicated that these compounds exhibited varying degrees of activity against Gram-positive and Gram-negative bacteria, highlighting their potential as antimicrobial agents .

- Enzyme Inhibition : Another investigation focused on the inhibitory effects of fluorinated amino acids on proteases involved in cancer progression. The study demonstrated that certain derivatives could effectively inhibit enzyme activity, suggesting a pathway for therapeutic development against cancer .

Data Tables

| Compound | Activity | Target | IC50 (µM) |

|---|---|---|---|

| This compound | Antimicrobial | Various bacterial strains | TBD |

| Related Fluorinated Amino Acid Derivative | Protease Inhibition | Cancer-associated proteases | TBD |

Propriétés

IUPAC Name |

3,3-difluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13F2NO4/c1-8(2,3)15-7(14)11-4(5(9)10)6(12)13/h4-5H,1-3H3,(H,11,14)(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBBANSRZYXHAHO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(C(F)F)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13F2NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.